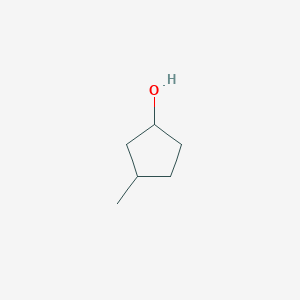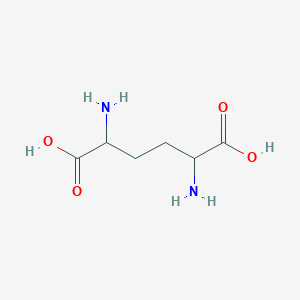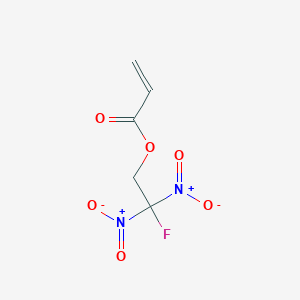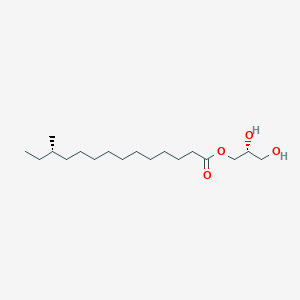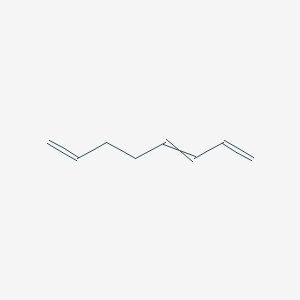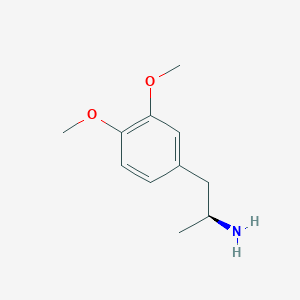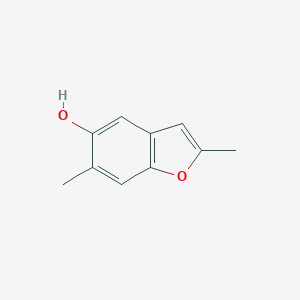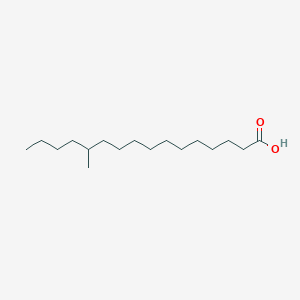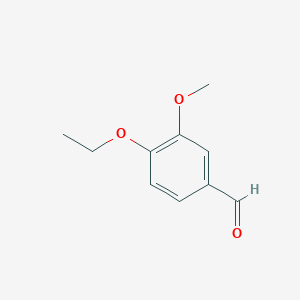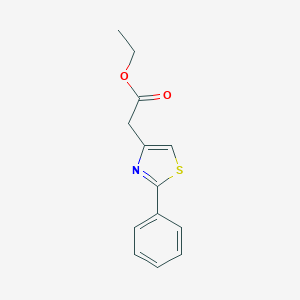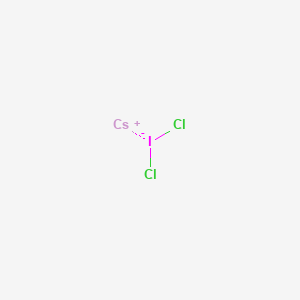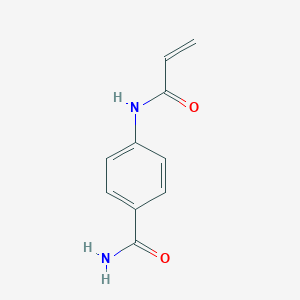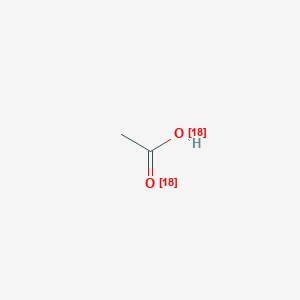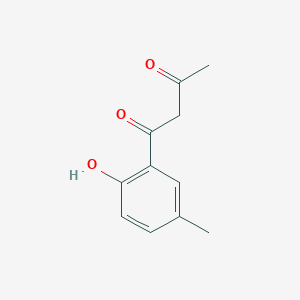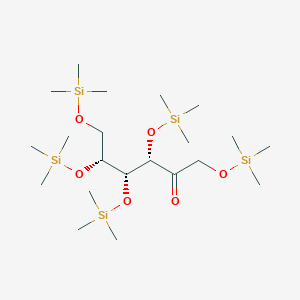
TMS D-fructose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TMS D-fructose is a synthetic sugar molecule that has gained significant attention in scientific research due to its unique properties. The molecule is a derivative of fructose, a natural sugar found in fruits and vegetables. TMS D-fructose is synthesized using specific chemical reactions that involve the introduction of a trimethylsilyl (TMS) group onto the fructose molecule. This modification imparts unique biochemical and physiological properties to the molecule, making it an attractive tool for research.
Mechanism Of Action
The mechanism of action of TMS D-fructose D-fructose is not well understood. However, it is known that the TMS D-fructose group on the fructose molecule alters its biochemical and physiological properties. The TMS D-fructose group protects the fructose molecule from degradation by enzymes and enhances its solubility in organic solvents.
Biochemical And Physiological Effects
TMS D-fructose D-fructose has several biochemical and physiological effects that make it an attractive tool for research. The molecule is resistant to degradation by enzymes, making it a stable substrate for enzyme assays. TMS D-fructose D-fructose is also highly soluble in organic solvents, making it easy to work with in the laboratory. The molecule has been shown to activate specific signaling pathways in cells, leading to changes in gene expression and metabolism.
Advantages And Limitations For Lab Experiments
TMS D-fructose D-fructose has several advantages for lab experiments. The molecule is stable and easy to work with, making it a reliable substrate for enzyme assays. TMS D-fructose D-fructose is also highly soluble in organic solvents, making it easy to prepare solutions for experiments. However, TMS D-fructose D-fructose has some limitations. The molecule is expensive to synthesize, and its effects on cells and tissues are not well understood.
Future Directions
There are several future directions for research involving TMS D-fructose D-fructose. One area of research is the study of the role of fructose in metabolic disorders such as diabetes and obesity. TMS D-fructose D-fructose can be used to investigate the effects of fructose on specific signaling pathways in cells and tissues. Another area of research is the development of new synthetic sugar molecules with unique properties. TMS D-fructose D-fructose can serve as a template for the synthesis of new sugar molecules with specific biochemical and physiological properties. Finally, TMS D-fructose D-fructose can be used in the development of new drugs and therapies for metabolic disorders.
Synthesis Methods
The synthesis of TMS D-fructose D-fructose involves several steps. Firstly, fructose is converted to its acetonide derivative using acetic anhydride in the presence of a catalyst. The resulting acetonide derivative is then treated with TMS D-fructose chloride and a base to introduce the TMS D-fructose group onto the fructose molecule. The final product is purified using chromatography techniques.
Scientific Research Applications
TMS D-fructose D-fructose has been used in various scientific research applications due to its unique properties. One of the primary uses of TMS D-fructose D-fructose is in the study of carbohydrate metabolism. The molecule has been used to investigate the role of fructose in metabolic disorders such as diabetes and obesity. TMS D-fructose D-fructose has also been used as a substrate for enzyme assays and in the study of enzyme kinetics.
properties
CAS RN |
19126-98-8 |
|---|---|
Product Name |
TMS D-fructose |
Molecular Formula |
C21H52O6Si5 |
Molecular Weight |
541.1 g/mol |
IUPAC Name |
(3S,4R,5R)-1,3,4,5,6-pentakis(trimethylsilyloxy)hexan-2-one |
InChI |
InChI=1S/C21H52O6Si5/c1-28(2,3)23-16-18(22)20(26-31(10,11)12)21(27-32(13,14)15)19(25-30(7,8)9)17-24-29(4,5)6/h19-21H,16-17H2,1-15H3/t19-,20-,21-/m1/s1 |
InChI Key |
LDUCAYFXHYLHLP-NJDAHSKKSA-N |
Isomeric SMILES |
C[Si](C)(C)OC[C@H]([C@H]([C@@H](C(=O)CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
SMILES |
C[Si](C)(C)OCC(C(C(C(=O)CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
Canonical SMILES |
C[Si](C)(C)OCC(C(C(C(=O)CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



